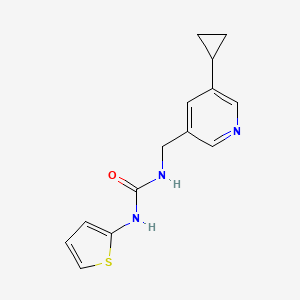

![molecular formula C15H15N3O2S B2844813 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396875-33-4](/img/structure/B2844813.png)

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since gained attention for its ability to inhibit a specific enzyme known as 20-HETE synthase. This enzyme plays a crucial role in several physiological processes, including blood pressure regulation, inflammation, and angiogenesis. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Research

A study by Bobeldijk et al. (1990) highlights a high-yield synthesis method for related benzamide compounds, demonstrating the potential for efficient production and application in medicinal chemistry (Bobeldijk et al., 1990).

Biological Activity and Application

Bhoi et al. (2016) investigated the synthesis of novel benzothiazole derivatives and evaluated their biological activities, including antimicrobial and antioxidant properties, highlighting the potential use of these compounds in therapeutic applications (Bhoi et al., 2016).

Application in Advanced Material Synthesis

Faty et al. (2011) conducted research on the microwave-assisted synthesis of novel pyrido derivatives, demonstrating the utility of these compounds in the development of advanced materials (Faty et al., 2011).

Insecticidal Properties

Research by Fadda et al. (2017) on the synthesis of heterocycles incorporating a thiadiazole moiety showed promising insecticidal properties against cotton leafworm, indicating potential applications in agriculture (Fadda et al., 2017).

Antimicrobial and Anticancer Applications

Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial activity, contributing to the development of new therapeutic agents (Patel et al., 2011). Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogs with antituberculosis activity, revealing potential for treating infectious diseases (Jeankumar et al., 2013).

Novel Compound Synthesis

Mohareb et al. (2004) and Li-jua (2015) focused on synthesizing new compounds using thiazole derivatives, contributing to the diversity of chemical compounds for various applications (Mohareb et al., 2004); (Li-jua, 2015).

Drug Discovery Building Blocks

Durcik et al. (2020) presented a synthesis pathway for hydroxy-substituted benzothiazole derivatives, showcasing their potential as building blocks in drug discovery (Durcik et al., 2020).

Stem Cell Research

Ries et al. (2013) described the synthesis of a thiazole derivative known as thiazovivin, a small molecule used in stem cell research, highlighting its potential in regenerative medicine (Ries et al., 2013).

Wirkmechanismus

Target of Action

Compounds containing similar structures, such as imidazole and pyrrole, have been known to interact with a broad range of biological targets .

Mode of Action

For instance, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Compounds with similar structures, such as imidazole and pyrrole, are known to interact with various biochemical pathways .

Result of Action

Compounds with similar structures, such as imidazole and pyrrole, have been reported to exhibit a wide range of biological activities .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-18-8-4-6-11(18)12(19)9-16-14(20)15-17-10-5-2-3-7-13(10)21-15/h2-8,12,19H,9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJDKPACMVSKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)

![methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2844736.png)

![2,4-dichloro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2844739.png)

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)

![2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2844749.png)